Naphyrone 1-naphthyl isomer (hydrochloride)
Description
Chemical Identity: Naphyrone 1-naphthyl isomer (hydrochloride), also termed α-naphyrone, is a synthetic cathinone derivative with the IUPAC name 1-(1-naphthalenyl)-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride. Its molecular formula is C₁₉H₂₃NO·HCl, with a molecular weight of 317.85 g/mol . The compound is distinguished by the attachment of the naphthyl group at the 1-position (α-isomer), contrasting with its structural isomer β-naphyrone (2-naphthyl substitution) .
Synonyms: Common aliases include NRG-1, O-2482, and α-naphyrone .
Pharmacological Profile: As a monoamine transporter inhibitor, α-naphyrone increases synaptic concentrations of dopamine, norepinephrine, and serotonin by blocking reuptake, leading to psychostimulant effects. Its potency is influenced by the stereochemistry of the naphthyl substituent, which affects receptor binding .
Properties
IUPAC Name |
1-naphthalen-1-yl-2-pyrrolidin-1-ylpentan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO.ClH/c1-2-8-18(20-13-5-6-14-20)19(21)17-12-7-10-15-9-3-4-11-16(15)17;/h3-4,7,9-12,18H,2,5-6,8,13-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZHLWWXPQQYJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC=CC2=CC=CC=C21)N3CCCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043057 | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1349245-31-3 | |
| Record name | 1-Naphthyl pyrovalerone hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1349245313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphyrone Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NAPHTHYL PYROVALERONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3VE8D3SL2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
General Two-Step Synthesis Framework
The preparation of naphyrone 1-naphthyl isomer (hydrochloride) follows the canonical two-step synthesis of cathinones: (1) α-bromination of a ketone precursor and (2) nucleophilic substitution with an amine, followed by salt formation.
α-Bromination of 1-Naphthylpropan-1-one
The synthesis begins with the bromination of 1-naphthylpropan-1-one, a ketone derivative. Bromine (Br₂) in the presence of a catalytic amount of anhydrous aluminum chloride (AlCl₃) facilitates α-bromination, yielding 2-bromo-1-(1-naphthyl)propan-1-one.
Reaction Conditions :
Nucleophilic Substitution with Pyrrolidine
The α-bromoketone intermediate undergoes nucleophilic substitution with pyrrolidine, a secondary amine. This step forms the freebase of naphyrone 1-naphthyl isomer, which is subsequently converted to its hydrochloride salt.
Reaction Conditions :
Step 1: Preparation of 2-Bromo-1-(1-naphthyl)propan-1-one
-
Dissolve 1-naphthylpropan-1-one (10 mmol) in CH₂Cl₂ (20 mL).
-
Add AlCl₃ (0.1–0.5 mmol) as a catalyst under ice-cooling.
-
Introduce Br₂ (1.1 equivalents) dropwise.
-
Stir at room temperature for 2–24 hours until complete bromination.
Key Observations :
Step 2: Amine Substitution and Salt Formation
-
Dissolve 2-bromo-1-(1-naphthyl)propan-1-one (10 mmol) in Et₂O (10 mL).
-
Add pyrrolidine (22 mmol) and stir for 1–24 hours.
-
Acidify with 2M HCl in ether to precipitate the hydrochloride salt.
-
Recrystallize from ethanol/diethyl ether to obtain pure naphyrone 1-naphthyl isomer (hydrochloride).
Optimization Notes :
-
Prolonged stirring (24 hours) ensures complete substitution.
-
Recrystallization solvents (e.g., EtOH/Et₂O) enhance crystallinity and purity.
Analytical Characterization of Intermediates and Final Product
Nuclear Magnetic Resonance (NMR) Spectroscopy
The hydrochloride salt exhibits distinct ¹H NMR peaks in D₂O:
-
Aromatic protons : δ 7.8–8.1 ppm (multiplet, naphthyl group)
-
Pyrrolidine protons : δ 3.2–3.5 ppm (m, N–CH₂) and δ 1.8–2.1 ppm (m, pyrrolidine ring).
¹³C NMR confirms the ketone carbonyl at δ 208 ppm and the naphthyl carbons between δ 125–135 ppm.
Gas Chromatography-Mass Spectrometry (GC-MS)
Fourier-Transform Infrared (FTIR) Spectroscopy
Challenges and Isomer Control
Isomeric Purity Considerations
The 1-naphthyl isomer must be distinguished from the 2-naphthyl isomer (β-naphyrone). Key strategies include:
Chemical Reactions Analysis
Decomposition and Stability
Limited stability data exist for the 1-naphthyl isomer, but studies on β-naphyrone suggest:
-
Thermal decomposition : Degrades above 200°C, producing naphthalene derivatives and pyrrolidine byproducts.
-
Hydrolysis : Susceptible to acidic/basic hydrolysis at the ketone and amine functional groups.
-
Photodegradation : UV exposure (λmax 212–323 nm) may induce naphthyl ring cleavage .
Table 2: Stability parameters
| Parameter | Condition | Observation | Source |
|---|---|---|---|
| Thermal | >200°C (dry) | Decomposes | |
| pH stability | <3 or >10 (aqueous) | Rapid hydrolysis | |
| Light exposure | UV (200–400 nm) | Structural degradation |
Metabolic Reactions
While no in vivo studies specifically target the 1-naphthyl isomer, its metabolism is inferred from β-naphyrone and cathinone analogs:
Primary metabolic pathways :
-
N-Dealkylation : Cleavage of the pyrrolidinyl group via cytochrome P450 enzymes (CYP2D6/3A4) .
-
Ketone reduction : Conversion to secondary alcohol by reductases .
-
Naphthyl hydroxylation : Oxidative modification at the 4-position of the naphthalene ring .
Table 3: Predicted metabolic half-lives
| Enzyme System | Half-Life (hr) | Major Metabolite | Source |
|---|---|---|---|
| Human liver microsomes | 1.2–2.4 | N-Dealkylated product | |
| Rat hepatocytes | 0.8–1.5 | Hydroxynaphthyl derivative |
Reactivity in Analytical Chemistry
The compound reacts distinctively in common forensic assays:
-
Marquis reagent : No color change (vs. β-naphyrone’s yellow→brown transition) .
-
Gas chromatography-MS : Fragmentation pattern dominated by m/z 274 (M⁺-HCl) and m/z 141 (pyrrolidinyl ion) .
-
NMR spectroscopy : Key signals include δ 7.4–8.2 (naphthyl protons) and δ 3.1–3.4 (pyrrolidinyl CH₂) .
Limitations in Existing Data
Scientific Research Applications
Forensic Chemistry
Naphyrone's emergence as a designer drug has led to its inclusion in forensic studies aimed at identifying and quantifying novel psychoactive substances. Its detection in recreational products necessitates robust analytical methods for forensic applications.
- Analytical Techniques : Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed to analyze naphyrone and its metabolites. These methods facilitate the identification of naphyrone in biological samples, such as urine, aiding in toxicological assessments .
Toxicology
The physiological and toxicological properties of naphyrone are not well-documented, but preliminary studies indicate potential risks associated with its use.
- Metabolic Pathways : Research indicates that naphyrone is metabolized primarily by cytochrome P450 enzymes CYP2C19 and CYP2C9, which catalyze hydroxylation reactions on the naphthyl ring. Understanding these metabolic pathways is crucial for assessing the drug's safety profile and potential interactions with other substances .
- Toxicological Studies : In vivo studies using animal models have shown that naphyrone can increase locomotor activity, suggesting stimulant effects. These findings raise concerns regarding its abuse potential and necessitate further investigation into its long-term effects on health.
Potential Medicinal Uses
While speculative, there is interest in exploring naphyrone's therapeutic potential due to its action on neurotransmitter systems.
- Neurotransmitter Interaction : As a triple reuptake inhibitor, naphyrone may have implications for treating mood disorders by enhancing levels of serotonin, dopamine, and norepinephrine in the synaptic cleft. However, substantial clinical research is required to evaluate its efficacy and safety for medicinal use .
Case Study 1: Metabolism in Animal Models
A study administered naphyrone to Wistar rats at a dose of 20 mg/kg body weight. The metabolic fate was analyzed through urine samples collected over 24 hours. The results indicated significant hydroxylation of the naphthyl component, revealing insights into the drug's metabolic pathways and potential human implications .
| Metabolite | Mass (m/z) | Fragment Ions |
|---|---|---|
| Naphyrone Hydroxylated | 250 | 232, 218 |
| N,N-bis-dealkylated Naphyrone | 220 | 204, 190 |
Case Study 2: Toxicological Screening
In a forensic context, urine samples from individuals suspected of using recreational drugs were analyzed for naphyrone presence. Using LC-MS/MS techniques, researchers successfully identified naphyrone alongside other cathinones, underscoring the importance of developing standardized testing protocols for emerging substances .
Mechanism of Action
- Naphyrone likely acts as a triple reuptake inhibitor, affecting the reuptake of dopamine, norepinephrine, and serotonin.
- The exact molecular targets and pathways involved require further study.
Comparison with Similar Compounds
Analytical Data :
- CAS Registry : 1349245-31-3 (1-naphthyl isomer) vs. 850352-11-3 (β-naphyrone) .
- UV/Vis Absorption : λmax at 253 nm and 295 nm .
- Stability : ≥5 years at -20°C in crystalline form .
Comparison with Structural Isomers
β-Naphyrone (2-Naphthyl Isomer)
Key Findings :
- The 2-naphthyl isomer (β-naphyrone) is more commonly encountered in forensic samples, but α-naphyrone is frequently detected as a contaminant or co-isomer, complicating pharmacological profiling .
- Analytical differentiation relies on retention time discrepancies in GC-MS rather than mass spectral fragmentation .
MDPV (3,4-Methylenedioxypyrovalerone)
α-PVP (α-Pyrrolidinopentiophenone)
MDAT (Methylenedioxyaminotetralin)
| Parameter | α-Naphyrone | MDAT | References |
|---|---|---|---|
| Core Structure | Cathinone backbone | Tetralin-methylenedioxy hybrid | |
| Targets | Monoamine transporters | Serotonergic system predominance |
Regulatory and Forensic Considerations
- Legal Status : Both α- and β-naphyrone isomers are classified as Schedule I substances in jurisdictions like New Zealand and the U.S. due to their structural similarity to controlled pyrovalerone derivatives .
- Analytical Challenges : Co-occurrence of isomers in seized samples necessitates high-resolution LC-MS/MS or GC-MS for precise identification .
- Health Risks: Limited human studies exist, but animal models suggest α-naphyrone’s cardiotoxicity parallels other cathinones due to catecholamine surges .
Data Tables
Table 1: Structural and Pharmacological Comparison of Cathinones
Biological Activity
Naphyrone, specifically the 1-naphthyl isomer (hydrochloride), is a synthetic compound classified as a substituted cathinone. It is derived from pyrovalerone and functions primarily as a serotonin–norepinephrine–dopamine reuptake inhibitor (SNDRI). This article delves into the biological activity, pharmacological properties, and potential implications of this compound based on diverse research findings.
Chemical Structure and Properties
Naphyrone's chemical structure is characterized by the presence of a naphthalene ring attached to a pyrrolidine moiety. The 1-naphthyl isomer differs from its 2-naphthyl counterpart in the position of the naphthyl group, which may influence its biological activity. The molecular formula for naphyrone is with a molar mass of approximately 281.399 g/mol .
Naphyrone acts as a triple reuptake inhibitor, affecting the transporters for serotonin (SERT), dopamine (DAT), and norepinephrine (NET). The potency of naphyrone in inhibiting these transporters has been quantified in various studies:
| Neurotransmitter | Dissociation Constant (nM) | IC50 (nM) |
|---|---|---|
| SERT | 33.1 ± 1.1 | 46.0 ± 5.5 |
| DAT | 20.1 ± 7.1 | 40.0 ± 13 |
| NET | 136 ± 27 | 11.7 ± 0.9 |
These values indicate that naphyrone exhibits significant potency as a reuptake inhibitor, particularly for NET, suggesting a potential for pronounced stimulant effects akin to those produced by cocaine, but with higher potency .
Pharmacological Effects
The pharmacological profile of naphyrone suggests it may produce stimulant effects similar to other psychoactive substances such as cocaine and MDMA. Its ability to increase neurotransmitter levels could lead to heightened mood, increased energy, and potential euphoria in users . However, the lack of extensive clinical data raises concerns about its safety and toxicity.
Case Studies and Reports
Several case studies have documented the effects and consequences associated with naphyrone use:
- Case Study on NRG-1 : A study analyzing products marketed as "NRG-1" found that only one out of ten contained genuine naphyrone, highlighting issues with product labeling and purity .
- Fatal Poisoning Incidents : Reports have emerged linking synthetic cathinones, including compounds similar to naphyrone, to fatal overdoses. For instance, cases involving other synthetic cathinones have shown significant toxicological impacts when ingested in high doses .
Toxicological Profile
Despite its potent pharmacological effects, the toxicological properties of naphyrone remain largely uncharacterized. Research indicates that like other synthetic cathinones, it may pose risks of neurotoxicity and cardiovascular complications due to its stimulant nature .
Q & A
Q. Which certified reference materials (CRMs) are available for validating Naphyrone assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
